6-氯-2-苯基-1,3-苯并恶唑

描述

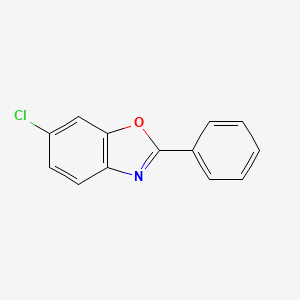

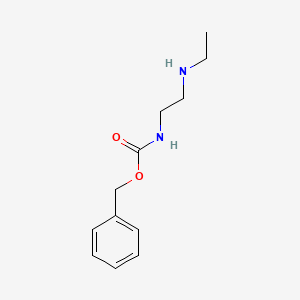

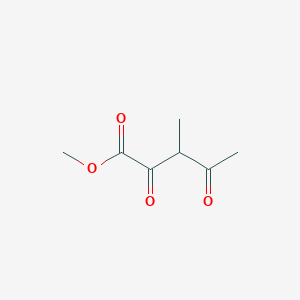

6-Chloro-2-phenyl-1,3-benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

The synthesis of benzoxazole derivatives has seen a large upsurge via different pathways . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

The molecular formula of 6-Chloro-2-phenyl-1,3-benzoxazole is C13H8ClNO . It is a bicyclic planar molecule .Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized using different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . The combination of sulfur and DABCO efficiently promotes a reductive coupling/annulation of o-nitrophenols or o-nitroanilines with benzaldehydes .Physical And Chemical Properties Analysis

The molecular weight of 6-Chloro-2-phenyl-1,3-benzoxazole is 229.665 g/mol .科学研究应用

合成和生物活性:

- 已经合成苯并恶唑衍生物,包括具有氯和苯基取代基的衍生物,并评估了它们的各种生物活性。例如,苯并恶唑衍生物表现出显着的抗菌和镇痛活性,表明它们在药物应用中的潜力 (Jayanna 等人,2013)。

- 另一项研究合成了 2-卤代苯基苯并恶唑羧酸,并评估了它们的抗炎和细胞毒活性。一些衍生物对某些细胞系显示出有希望的结果,表明它们在开发新的治疗剂中的潜力 (Thakral 等人,2022)。

分子结构和对接研究:

- 已经分析了氯(苯基)甲基取代的苯并恶唑衍生物的晶体结构,提供了对它们的分子排列和潜在相互作用的见解 (Kayalvizhi 等人,2011)。

- 已经进行分子对接研究以了解这些化合物与生物靶标的相互作用,有助于开发新药 (Aydın 等人,2012)。

抗菌和抗原生动物剂:

- 已经合成苯并恶唑衍生物并评估了它们的抗菌活性。这些研究表明,这些化合物具有广谱抗菌活性,使其成为新型抗菌剂的候选者 (Arısoy 等人,2014)。

- 某些苯并恶唑衍生物显示出有希望的抗原生动物活性,表明它们在治疗原生动物感染中的潜力 (Abdelgawad 等人,2021)。

在材料科学中的应用:

- 苯并恶唑衍生物已用于制备荧光纳米纤维和微晶,展示了它们在开发具有光学性质的新型材料中的潜力 (Ghodbane 等人,2012)。

作用机制

安全和危害

While specific safety and hazard information for 6-Chloro-2-phenyl-1,3-benzoxazole is not available, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition . Future research may focus on further exploring these properties and developing new chemical entities .

属性

IUPAC Name |

6-chloro-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOOHHSDVVRTDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-phenyl-1,3-benzoxazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)

![2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B3180376.png)

![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3180416.png)